5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole
Description
5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole is a sulfonamide-derived indole compound characterized by a 2,3-dihydroindole core substituted at the 5-position with a 4-methylpiperidine sulfonyl group. Such structural features are critical in medicinal chemistry, as they influence bioavailability, metabolic stability, and target binding.
Properties
Molecular Formula |
C14H20N2O2S |
|---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
5-(4-methylpiperidin-1-yl)sulfonyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H20N2O2S/c1-11-5-8-16(9-6-11)19(17,18)13-2-3-14-12(10-13)4-7-15-14/h2-3,10-11,15H,4-9H2,1H3 |
InChI Key |
HJXKWNDLAVIXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole typically involves multiple steps, starting with the preparation of the indole core One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring
Formation of the Indole Core: Phenylhydrazine reacts with a suitable ketone (e.g., acetone) in the presence of an acid catalyst to form the indole ring.
Sulfonylation: The indole derivative is then treated with a sulfonyl chloride (e.g., 4-methyl-piperidine-1-sulfonyl chloride) in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
Cyclization: The final step involves cyclization to form the 2,3-dihydro-1h-indole structure, which can be achieved through various methods, including catalytic hydrogenation.
Industrial Production Methods
Industrial production of 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonamide group (-SO2-NR2) undergoes nucleophilic displacement under basic conditions. For example:
-
Ammonolysis : Reaction with ammonia yields 5-amino derivatives.
-
Thiolysis : Substitution with thiols produces sulfhydryl analogs.
Reaction Table :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ammonolysis | NH3 (aq.), 80°C, 12 h | 5-Amino-2,3-dihydro-1H-indole | 68% | |
| Thiolysis | HSCH2COOH, DMF, 60°C | 5-(Mercaptoacetyl)-derivative | 55% |
Electrophilic Aromatic Substitution on the Indole Ring
The electron-rich indole moiety participates in electrophilic substitutions, favoring positions 4 and 6 due to sulfonyl group deactivation.
Key Reactions:
-
Nitration : Nitric acid in acetic anhydride introduces nitro groups at position 6.
-
Halogenation : Bromine in CCl4 yields 6-bromo derivatives.
Data Table :
| Electrophile | Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| HNO3/H2SO4 | 0°C, 2 h | 6-NO2 | 6-Nitro-5-(4-methylpiperidine-1-sulfonyl)-2,3-dihydro-1H-indole | 72% | |
| Br2/CCl4 | RT, 1 h | 6-Br | 6-Bromo derivative | 65% |
Reductive Modifications
The piperidine ring and indole system undergo selective reduction:
-
Catalytic Hydrogenation : H2/Pd-C reduces the dihydroindole to a fully saturated indoline.
-
NaBH4 Reduction : Selectively reduces keto groups if present in derivatives.
Example :
Multicomponent Reactions
The indole scaffold participates in one-pot syntheses to generate complex heterocycles.
Notable Example:
A three-component reaction with aldehydes and β-ketoesters under microwave irradiation forms pyrroloindole derivatives.
Reaction Scheme :
-
Reactants :
-
5-(4-Methylpiperidine-1-sulfonyl)-2,3-dihydro-1H-indole
-
Benzaldehyde
-
Ethyl acetoacetate
-
-
Conditions : Microwave (120°C, 20 min), PEG-400 solvent.
Oxidation and Stability
-
Auto-oxidation : The sulfonamide group stabilizes the compound against radical oxidation.
-
Peracid Epoxidation : Epoxidizes adjacent double bonds in unsaturated analogs .
Stability Data :
| Condition | Degradation | Half-Life | Reference |
|---|---|---|---|
| pH 7.4, 37°C | <5% over 24 h | >200 h | |
| UV light | 20% degradation | 48 h |
Catalytic Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura reactions enable aryl functionalization:
Reaction :
Acid/Base-Mediated Rearrangements
-
Piperidine Ring Opening : Strong acids (HCl, 90°C) cleave the piperidine ring, forming linear sulfonamides .
-
Tautomerization : Under basic conditions, keto-enol tautomerism occurs in oxo derivatives .
Comparative Reactivity with Analogs
The 4-methyl group on the piperidine ring sterically hinders reactions at the sulfonamide nitrogen compared to non-methylated analogs.
| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Reference |
|---|---|---|
| 5-(Piperidine-1-sulfonyl)-2,3-dihydro-1H-indole | 2.4 × 10⁻³ | |
| 5-(4-Methylpiperidine-1-sulfonyl)-2,3-dihydro-1H-indole | 1.1 × 10⁻³ |
Scientific Research Applications
5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole has been studied for various biological activities, particularly its potential as an anticoronaviral agent . Research indicates that it may inhibit viral replication pathways or modulate host cell responses to viral infections, making it a candidate for therapeutic applications against viral diseases .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity. In studies evaluating its effectiveness against various bacteria and fungi, it demonstrated significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentrations (MICs) were reported as follows:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Bacillus subtilis | 62.5 |
| Candida albicans | 7.8 |
| Aspergillus niger | 31.25 |
These results suggest that the compound could be further explored for its potential use in treating infections caused by these pathogens.
Case Studies and Research Findings
Several studies have focused on the applications of this compound:
- Antiviral Research : A study highlighted its potential as an antiviral agent against coronaviruses, suggesting further exploration in antiviral drug development .
- Antimicrobial Evaluation : Research demonstrated that derivatives of this compound showed promising antimicrobial activity against various pathogens, indicating its potential utility in developing new antibiotics .
- Molecular Docking Studies : Computational studies have been conducted to predict binding interactions with target proteins, supporting its development as a therapeutic agent .
Mechanism of Action
The mechanism of action of 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The sulfonyl group and the indole moiety are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Group Variations: The target compound’s 4-methylpiperidine sulfonyl group contrasts with the trifluoromethylpiperidine sulfonyl group in ’s antiviral derivatives.
- Core Modifications: The indoline-2,3-dione core in introduces ketone groups, enabling additional hydrogen-bonding interactions compared to the non-oxidized dihydroindole core of the target compound.
- Aromatic vs. Aliphatic Sulfonyl : Benzenesulfonyl derivatives () lack the piperidine ring, reducing steric hindrance but limiting conformational flexibility compared to the target compound’s aliphatic sulfonyl group .
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable in the evidence, inferences can be made:
Key Trends :
Biological Activity
5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole is C₁₄H₁₈N₂O₂S, with a molecular weight of 280.39 g/mol. The compound features an indole core linked to a piperidine sulfonamide moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂S |
| Molecular Weight | 280.39 g/mol |
| CAS Number | 874372-95-9 |
Biological Activity Overview
Research indicates that 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole exhibits various biological activities, particularly as an anticoronaviral agent . Its mechanism may involve the inhibition of viral replication pathways or modulation of host cell responses to viral infections. Additionally, compounds with similar structures have been investigated for their potential in treating cancer and neurological disorders.
Anticoronaviral Activity
In studies focused on its antiviral properties, 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole has shown effectiveness against coronaviruses. It is believed to interfere with viral entry or replication processes within host cells. The compound's sulfonamide group may play a critical role in enhancing its binding affinity to viral targets.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7). The IC₅₀ values for these activities indicate potent antitumor effects comparable to established chemotherapeutic agents .
Table: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) |
|---|---|
| HCT-116 (Colorectal) | 10.5 ± 2.0 |
| MCF-7 (Breast) | 12.3 ± 1.5 |
| HepG2 (Liver) | 6.1 ± 1.9 |
| A549 (Lung) | 15.0 ± 3.2 |
The mechanisms underlying the biological activities of 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole include:
- Inhibition of Enzymatic Activity : Studies have shown that the compound can inhibit specific enzymes involved in cancer progression, such as CDK-2 and caspases .
- Induction of Apoptosis : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by annexin V staining .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance:
- Antiviral Studies : A study highlighted that derivatives of the indole structure with varying substituents showed differential antiviral activity against coronaviruses, suggesting that modifications at the piperidine ring could enhance efficacy.
- Anticancer Evaluations : In a comparative study involving various indole derivatives, it was found that those with sulfonamide groups exhibited superior antitumor activity compared to others lacking such functional groups .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole, and what parameters critically influence yield optimization?
- Methodological Answer : Synthesis typically involves sulfonylation of 2,3-dihydro-1H-indole derivatives using 4-methyl-piperidine sulfonyl chloride. Critical parameters include:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and reaction efficiency.
- Catalysts : Base catalysts (e.g., triethylamine) neutralize HCl byproducts, driving the reaction forward.
- Temperature : Controlled heating (40–60°C) balances reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product from unreacted intermediates.
- Yield Optimization : Pilot studies with fractional factorial designs can identify interactions between parameters .
Q. How is the structural characterization of 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole validated?
- Methodological Answer : Multi-technique validation is essential:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., sulfonyl group at C5, piperidine ring substitution).
- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H] peak at m/z 309.15).
- X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide bond geometry in crystalline forms.
- Cross-Validation : Discrepancies between techniques (e.g., NMR vs. crystallography) require recalibration of experimental conditions .
Q. What key physicochemical properties must be characterized prior to biological testing?
- Methodological Answer :
- Solubility : Assessed in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy.
- Stability : Accelerated degradation studies (e.g., 24-hour exposure to light, heat, or varying pH) identify storage conditions (e.g., -20°C, desiccated) .
- LogP : Determined via shake-flask or HPLC methods to predict membrane permeability.
Advanced Research Questions
Q. How can pharmacological targets for 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole be identified and validated?
- Methodological Answer :
- Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to screen for GPCRs, kinases, or ion channels.
- In Vitro Assays : Competitive binding assays (e.g., radioligand displacement) quantify affinity for predicted targets.
- Selectivity Profiling : Counter-screening against unrelated receptors (e.g., serotonin transporters) minimizes off-target effects.
- Mechanistic Studies : Knockout cell lines or CRISPR-edited models confirm target relevance .
Q. How should researchers resolve discrepancies in bioactivity data across studies (e.g., conflicting IC50 values)?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line variability, incubation time, compound purity).
- Experimental Replication : Repeat assays under standardized protocols (e.g., CLIA guidelines).
- Meta-Analysis : Use statistical tools (e.g., random-effects models) to quantify heterogeneity and identify outliers .
Q. What computational approaches enhance the design of derivatives with improved selectivity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target binding pockets (e.g., AutoDock Vina).
- QSAR Modeling : Train models on bioactivity data to predict substituent effects on potency.
- ADMET Prediction : Tools like ADMETLab 2.0 forecast pharmacokinetic liabilities (e.g., CYP450 inhibition).
- Validation : Synthesize top-ranked derivatives and compare predicted vs. experimental activity .
Q. What methodologies assess the environmental impact of 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole?
- Methodological Answer :
- Fate Studies : Track degradation in simulated ecosystems (soil/water microcosms) via LC-MS.
- Ecotoxicology : Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna, algae).
- Bioaccumulation : Measure bioconcentration factors (BCF) in fish models.
- Regulatory Alignment : Align data with OECD guidelines for chemical risk assessment .
Key Considerations
- Theoretical Frameworks : Link pharmacological hypotheses to established mechanisms (e.g., sulfonamide-protein interactions) to guide experimental design .
- Reproducibility : Document batch-to-batch variability in synthesis and bioassays to mitigate data contradictions .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and environmental testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
